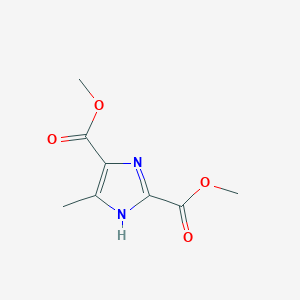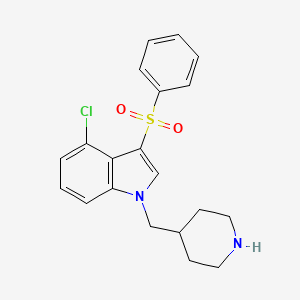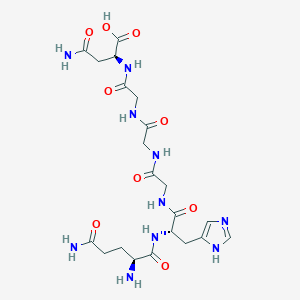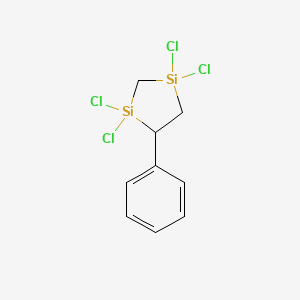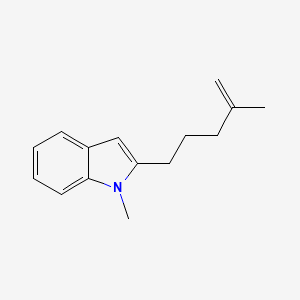
1-Methyl-2-(4-methylpent-4-en-1-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(4-methylpent-4-en-1-yl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by a methyl group at the first position and a 4-methylpent-4-en-1-yl group at the second position of the indole ring.
Méthodes De Préparation
The synthesis of 1-Methyl-2-(4-methylpent-4-en-1-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 1-methylindole with 4-methylpent-4-en-1-yl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indole, allowing it to react with the alkyl halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-Methyl-2-(4-methylpent-4-en-1-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the 4-methylpent-4-en-1-yl group to a single bond.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in saturated hydrocarbons.
Applications De Recherche Scientifique
1-Methyl-2-(4-methylpent-4-en-1-yl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Mécanisme D'action
The mechanism by which 1-Methyl-2-(4-methylpent-4-en-1-yl)-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets are still under investigation and may vary depending on the specific context of its use .
Comparaison Avec Des Composés Similaires
1-Methyl-2-(4-methylpent-4-en-1-yl)-1H-indole can be compared with other indole derivatives, such as:
1-Methylindole: Lacks the 4-methylpent-4-en-1-yl group, making it less hydrophobic and potentially less biologically active.
2-Methylindole: Has a methyl group at the second position but lacks the 4-methylpent-4-en-1-yl group, resulting in different chemical and biological properties.
1-Methyl-2-phenylindole: Contains a phenyl group instead of the 4-methylpent-4-en-1-yl group, which may alter its reactivity and biological activity.
Propriétés
Numéro CAS |
683800-05-7 |
|---|---|
Formule moléculaire |
C15H19N |
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
1-methyl-2-(4-methylpent-4-enyl)indole |
InChI |
InChI=1S/C15H19N/c1-12(2)7-6-9-14-11-13-8-4-5-10-15(13)16(14)3/h4-5,8,10-11H,1,6-7,9H2,2-3H3 |
Clé InChI |
NYYDZLUTWDETRU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CCCC1=CC2=CC=CC=C2N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12536422.png)
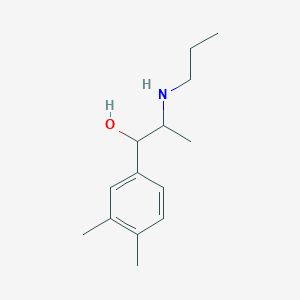
![1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12536435.png)
![6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12536448.png)
![1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B12536456.png)
![4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide](/img/structure/B12536464.png)
